N-(3-nitrophenyl)pyridin-4-amine
Description
N-(3-Nitrophenyl)pyridin-4-amine is a heterocyclic aromatic compound featuring a pyridine ring linked via an amine group to a 3-nitrophenyl moiety. Limited direct data on this compound are available in the provided evidence, but its structural analogs and synthetic pathways are well-documented. A related compound, 18-B (N-(3-Nitrophenyl)-N-(pyridin-4-yl)pyridin-4-amine), is described as a bright red solid with a molecular formula of C₁₆H₁₂N₄O₂, melting point of 92°C, and HRMS [M + H]+ = 293.1033/293.1032 .
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
N-(3-nitrophenyl)pyridin-4-amine |
InChI |
InChI=1S/C11H9N3O2/c15-14(16)11-3-1-2-10(8-11)13-9-4-6-12-7-5-9/h1-8H,(H,12,13) |
InChI Key |
RIXIAEQTZNQBKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . This method is favored for its mild reaction conditions and high yields.
Industrial Production Methods: Industrial production of N-(3-nitrophenyl)pyridin-4-amine may involve large-scale nitration reactions followed by coupling reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(3-nitrophenyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic aromatic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of aniline derivatives.
Substitution: Formation of various substituted pyridinamine derivatives.
Scientific Research Applications
Chemistry: N-(3-nitrophenyl)pyridin-4-amine is used as a building block in organic synthesis, particularly in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including as inhibitors of specific enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyridinamine moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological pathways and lead to various pharmacological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in heterocyclic cores, substituent positions, and functional groups. Below is a comparative analysis:
Table 1: Comparison of N-(3-Nitrophenyl)pyridin-4-amine and Analogs
Key Differences and Implications
Heterocyclic Core Modifications: Pyridine vs. Dihydropyridines: The 1,4-dihydropyridine core in introduces conformational flexibility and redox activity, relevant for cardiovascular applications .
Substituent Effects: Nitro Position: Moving the nitro group from the meta (3-nitrophenyl) to para position (4-nitrophenyl) alters electronic properties, as seen in N-(4-Nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine . Meta-substitution may reduce steric hindrance compared to para.
Spectral and Physical Properties :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
